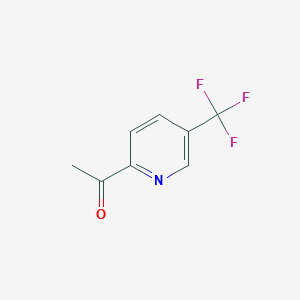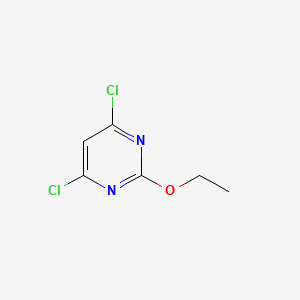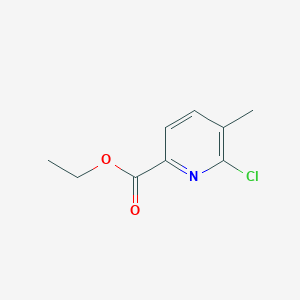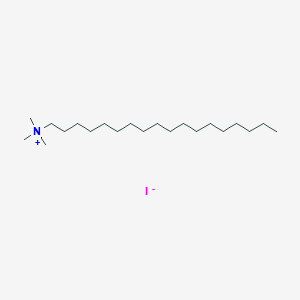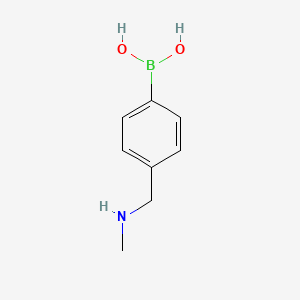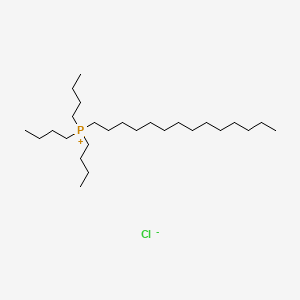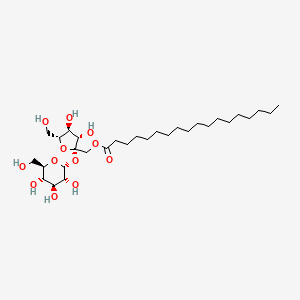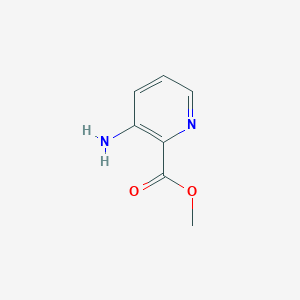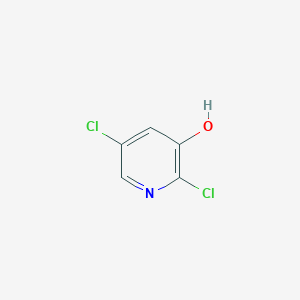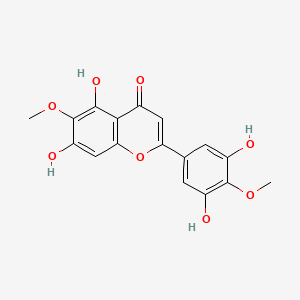
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Descripción general
Descripción
The compound 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a type of flavone, a class of secondary metabolites with diverse biological activities. Flavones and their derivatives are known for their significant pharmaceutical effects, including antioxidant properties . The synthesis and characterization of such compounds are of considerable interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of flavones typically involves the cyclization of chalcone precursors. For instance, 7-hydroxy-3',4'-dimethoxyflavone was synthesized through oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation of 2,4-dihydroxyacetophenones with 3,4-dimethoxybenzaldehydes . Similarly, the synthesis of 3,5,6,7-tetrahydroxyflavones can be achieved by direct demethylation of 3,6-dihydroxy-5,7-dimethoxyflavones using anhydrous aluminum chloride–sodium iodide in acetonitrile . Other methods include selective cleavage of methoxy groups from tetramethoxyflavones and the Baker–Venkataraman method for synthesizing 3-alkyl-3',4',5,7-tetrahydroxyflavones .
Molecular Structure Analysis
The molecular structure of flavones is characterized by the presence of hydroxy and methoxy groups on the flavone skeleton. The position and number of these substituents significantly influence the chemical properties and biological activities of the compounds. For example, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxy groups and subsequent dealkylation . The structures of synthesized flavones are typically confirmed using spectroscopic methods such as UV-Vis, IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
Flavones undergo various chemical reactions, including selective O-alkylation and dealkylation, which are crucial for modifying their structures and enhancing their biological activities. The selective cleavage of methoxy groups using anhydrous aluminum bromide in acetonitrile is a common reaction in the synthesis of hydroxyflavones . Additionally, the Baker–Venkataraman method involves a three-step process including acylation, methylation, and demethylation to obtain the desired flavones .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavones are influenced by their functional groups. Hydroxyflavones, such as 3,5,7-trihydroxy-6-methoxyflavones, are synthesized through a process that includes selective demethylation and hydrogenolysis . The antioxidant activity of these compounds is often evaluated using methods like the DPPH assay, which measures their ability to scavenge free radicals . The melting points, solubility, and spectral data provide additional information about the physical and chemical properties of these compounds .
Aplicaciones Científicas De Investigación
Bioactive Compound Identification
The scientific research applications of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone primarily revolve around its role as a bioactive compound in various plants. For instance, it has been identified as one of the flavonoids isolated from the leaves of Ficus lyrata, alongside other compounds like 5,6-dihydroxy-2-methylchromone and 7,4'-dimethoxyapigenin. These flavonoids were isolated and their structures were established through chemical and spectral evidence, highlighting the compound's significance in natural product chemistry and its potential applications in pharmacognosy and drug discovery (Basudan et al., 2005).
Antibacterial Activity
In the realm of antimicrobial research, this compound has been associated with antibacterial activity. Specifically, compounds closely related to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, isolated from Acanthospermum hispidum DC, have demonstrated antibacterial effects against a range of bacterial strains like Salmonella typii and Staphylococcus aureus. This is indicative of the potential of such flavones in the development of new antibacterial agents, with implications for addressing antibiotic resistance and the treatment of infectious diseases (Edewor & Olajire, 2011).
Enzyme Inhibition and Antiviral Activity
Furthermore, flavones structurally similar to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone have been found to exhibit inhibitory activity against DNA topoisomerase IIα and have shown anti-HIV-1 activity. This suggests potential therapeutic applications in cancer treatment and antiviral therapies, reflecting the compound's relevance in medicinal chemistry and pharmacology (Kongkum et al., 2012).
Direcciones Futuras
While specific future directions for 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone are not mentioned, flavones in general are being extensively studied for their potential therapeutic applications . Their antioxidant, anti-inflammatory, and anticancer properties make them promising candidates for drug development .
Mecanismo De Acción
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are generally known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct binding to receptors .
Biochemical Pathways
Flavonoids, in general, are involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine and feces .
Result of Action
Flavonoids are generally known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONYCCDEVQZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438379 | |
| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |
CAS RN |
125537-92-0 | |
| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



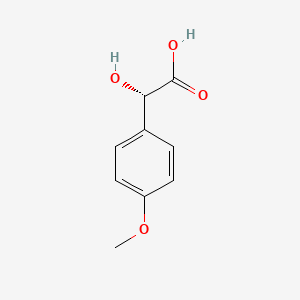

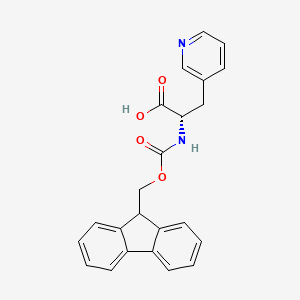
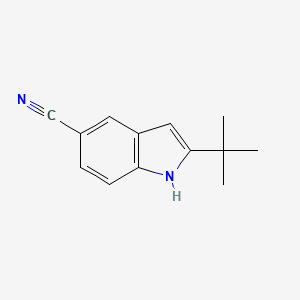
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
